

# 3,5-Diiodo-2-methoxy-benzonitrile molecular structure and formula

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## Compound of Interest

Compound Name: 3,5-Diiodo-2-methoxy-benzonitrile

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## In-Depth Technical Guide: 3,5-Diiodo-2-methoxy-benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available data for **3,5-Diiodo-2-methoxy-benzonitrile**. Detailed experimental protocols for its synthesis, comprehensive spectral characterization, and biological activity studies are not readily available in the reviewed scientific literature. The synthetic protocol provided is a proposed method based on established chemical principles.

## Executive Summary

**3,5-Diiodo-2-methoxy-benzonitrile** is a halogenated aromatic nitrile. Its structure, featuring a methoxy group and two iodine atoms on the benzene ring, makes it a potential building block in synthetic organic chemistry, particularly for the development of more complex molecules in medicinal chemistry and materials science. The electron-donating methoxy group and the electron-withdrawing nitrile group, combined with the bulky, polarizable iodine atoms, create a unique electronic and steric profile for potential molecular interactions. This guide provides a summary of its known properties and a proposed synthetic route.

## Molecular Structure and Chemical Formula

The molecular structure of **3,5-Diiodo-2-methoxy-benzonitrile** consists of a benzene ring substituted with a methoxy group at position 2, a nitrile group at position 1, and iodine atoms at positions 3 and 5.

- Molecular Formula:  $C_8H_5I_2NO$ [\[1\]](#)[\[2\]](#)[\[3\]](#)
- IUPAC Name: 3,5-Diiodo-2-methoxybenzonitrile
- CAS Number: 898731-72-1[\[1\]](#)
- Canonical SMILES: COC1=C(C#N)C=C(I)C=C1I

## Physicochemical and Computational Data

The following table summarizes the key physicochemical and computational properties of **3,5-Diiodo-2-methoxy-benzonitrile**.

Property	Value	Reference
Molecular Weight	384.94 g/mol	[1]
Exact Mass	384.84606 g/mol	[3]
Density	2.4 ± 0.1 g/cm <sup>3</sup>	[3]
Boiling Point	388.6 ± 42.0 °C at 760 mmHg	[3]
Flash Point	188.8 ± 27.9 °C	[3]
Refractive Index	1.714	[3]
logP	3.94	[3]
Topological Polar Surface Area	33 Å <sup>2</sup>	[3]
Rotatable Bond Count	1	[3]
Hydrogen Bond Donor Count	0	[3]
Hydrogen Bond Acceptor Count	2	[3]
Purity (typical)	>97%	[1]
Storage Temperature	0°C	[1]

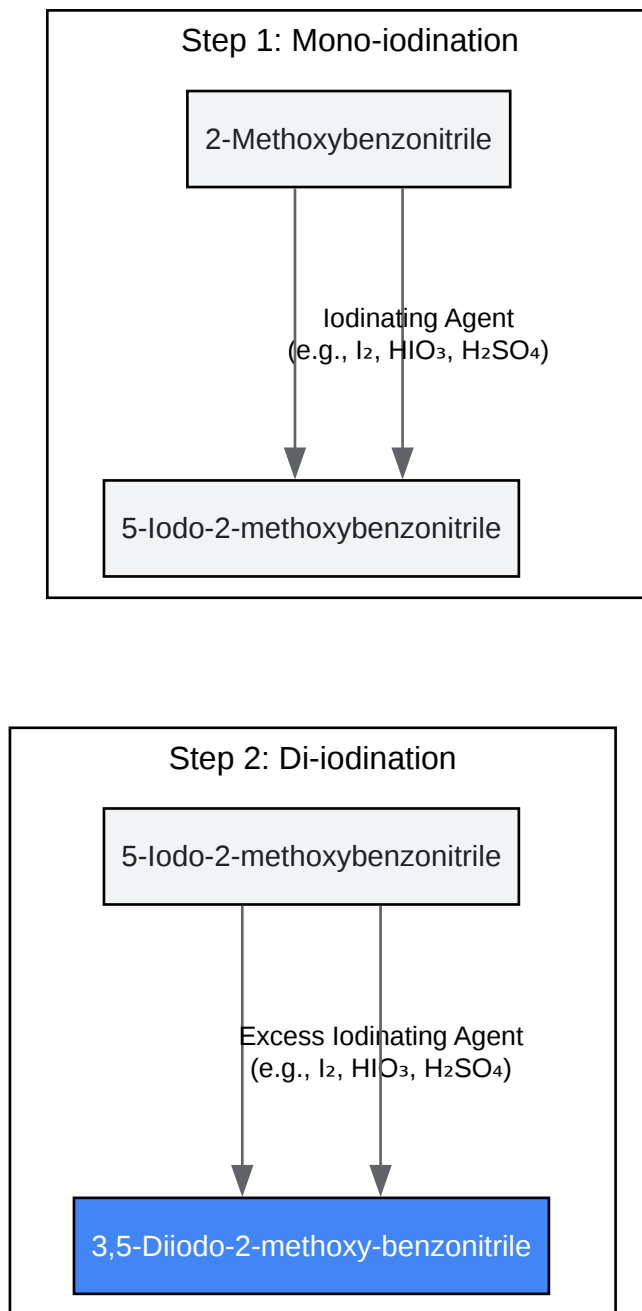
## Proposed Synthesis and Experimental Protocol

While a specific published protocol for the synthesis of **3,5-Diiodo-2-methoxy-benzonitrile** was not found, a plausible route involves the direct electrophilic iodination of 2-methoxybenzonitrile. The methoxy group is an activating, ortho-, para-directing group, making the positions ortho and para to it susceptible to electrophilic substitution.

## Proposed Synthetic Workflow

The diagram below illustrates a proposed two-step iodination of 2-methoxybenzonitrile to yield the target compound.

## Proposed Synthesis of 3,5-Diiodo-2-methoxy-benzonitrile



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